(2,6-Difluoro-4-iodophenyl)methanol
Overview
Description
(2,6-Difluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, with a methanol group (-CH2OH) attached to the benzene ring at the para position relative to the iodine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by the introduction of the methanol group. One common method involves the reaction of 2,6-difluorophenylboronic acid with iodine in the presence of a palladium catalyst to form 2,6-difluoro-4-iodophenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding difluorophenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.
Major Products Formed
Oxidation: 2,6-Difluoro-4-iodobenzaldehyde or 2,6-Difluoro-4-iodobenzoic acid.
Reduction: 2,6-Difluoro-4-iodophenylmethanol.
Substitution: 2,6-Difluoro-4-aminophenylmethanol or 2,6-Difluoro-4-thiolophenylmethanol.
Scientific Research Applications
(2,6-Difluoro-4-iodophenyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can enhance its binding affinity to these targets, leading to the modulation of their activity. The methanol group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-4-bromophenyl)methanol
- (2,6-Difluoro-4-chlorophenyl)methanol
- (2,6-Difluoro-4-methylphenyl)methanol
Uniqueness
(2,6-Difluoro-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which can undergo specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also imparts different electronic properties to the compound, affecting its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
(2,6-difluoro-4-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVCKMIQUNOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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